molecular formula C19H25NO3 B1385256 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline CAS No. 1040683-64-4

2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline

Cat. No.: B1385256
CAS No.: 1040683-64-4
M. Wt: 315.4 g/mol
InChI Key: GRILWOMMXLUVDE-UHFFFAOYSA-N
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Description

2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline is an organic compound with the molecular formula C₁₉H₂₅NO₃ and a molecular weight of 315.41 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropoxyaniline and 2-(2-methoxyethoxy)benzyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as potassium carbonate or sodium hydride is often used to deprotonate the amine group, facilitating the nucleophilic substitution reaction.

    Procedure: The 2-isopropoxyaniline is reacted with 2-(2-methoxyethoxy)benzyl chloride in the presence of the base, leading to the formation of the desired product after purification steps such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling chemicals on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any nitro groups or carbonyl functionalities present.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline has several applications in scientific research:

    Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.

    Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting specific proteins or enzymes.

    Biochemical Studies: It serves as a probe in various biochemical assays to understand the mechanisms of action of different biological molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. This interaction can be studied using various biochemical techniques to elucidate the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxyaniline: A precursor in the synthesis of 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline.

    2-(2-Methoxyethoxy)benzyl chloride: Another precursor used in the synthesis.

    N-Benzyl aniline derivatives:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications, particularly in the study of protein interactions and biochemical pathways.

Properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-15(2)23-19-11-7-5-9-17(19)20-14-16-8-4-6-10-18(16)22-13-12-21-3/h4-11,15,20H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRILWOMMXLUVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NCC2=CC=CC=C2OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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